Welcome to the BenchChem Online Store!
molecular formula C11H13N3O2 B8349540 3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester

3-Amino-5-cyano-pyridine-2-carboxylic acid tert-butyl ester

Cat. No. B8349540
M. Wt: 219.24 g/mol
InChI Key: VJKLTOIZSJCFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08637508B2

Procedure details

To a mixture of 5-cyano-3-nitro-pyridine-2-carboxylic acid tert-butyl ester (130 mg, 0.522 mmol) in water (3 ml) was added acetic acid (0.149 ml, 2.61 mmol), the mixture was stirred at room temperature for 20 min, sodium dithionite (454 mg, 2.61 mmol) was added and stirring was continued for 23 h. Additional sodium dithionite (182 mg, 1.043 mmol) was added and the reaction mixture stirred for another 48 h. The mixture was extracted with DCM, the combined organic layers were washed with water and saturated aq. NaCl, dried with Na2SO4 and evaporated to provide the title compound as yellow solid. The product was used for the next step without further purification.
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.149 mL
Type
reactant
Reaction Step Two
Quantity
454 mg
Type
reactant
Reaction Step Three
Quantity
182 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[C:13]([N+:14]([O-])=O)=[CH:12][C:11]([C:17]#[N:18])=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[C:1]([O:5][C:6]([C:8]1[C:13]([NH2:14])=[CH:12][C:11]([C:17]#[N:18])=[CH:10][N:9]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1[N+](=O)[O-])C#N
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.149 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
454 mg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
182 mg
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 23 h
Duration
23 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for another 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
WASH
Type
WASH
Details
the combined organic layers were washed with water and saturated aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=C1N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.